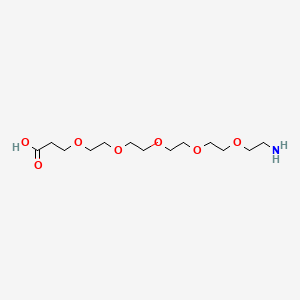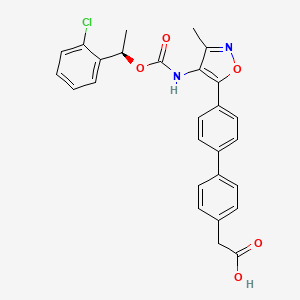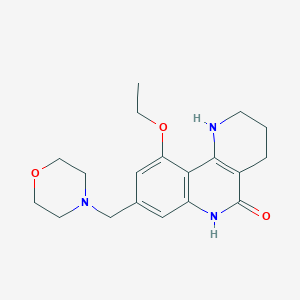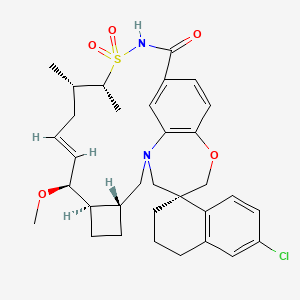
Amino-PEG5-acid
Overview
Description
Amino-PEG5-acid is a PEG compound with an amino group and a terminal carboxylic acid group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, general methods for synthesizing PEG compounds involve using reagents that selectively react with the amino group . Pre-column derivatization methods are commonly used, where the amino acids are derivatized before injection, and then the reaction products are separated and detected .Chemical Reactions Analysis
This compound, like other amino acids, can undergo various chemical reactions. For instance, the amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical and Chemical Properties Analysis
This compound has a molecular weight of 309.4 . It is soluble in water, DMSO, DCM, and DMF . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
1. Enhanced Imaging Probes
Amino-PEG5-acid has been used to improve the properties of imaging probes. For example, XTEN, a hydrophilic polypeptide, was developed as an alternative to PEGylation to prolong blood circulation of imaging probes like annexin A5 (AnxA5), which is used for apoptosis detection. XTEN-AnxA5 demonstrated longer blood half-life and higher tumor accumulation in mice compared to unmodified AnxA5, enhancing its utility as an imaging reagent (Haeckel et al., 2014).
2. Protein Therapeutics Optimization
This compound plays a role in the optimization of protein therapeutics. The incorporation of nonnative amino acids into human growth hormone (hGH), followed by site-specific conjugation with PEG, led to the creation of hGH variants with improved pharmacodynamics and reduced injection frequency, highlighting its potential in enhancing protein-based therapies (Cho et al., 2011).
3. Site-Specific PEGylation Techniques
This compound is integral in site-specific PEGylation methods, which aim to target specific amino acids for the attachment of PEG. These methods have led to improvements in the pharmacokinetics and stability of peptide and protein therapeutics while retaining their bioactivity (Nischan & Hackenberger, 2014).
4. Targeted Cancer Therapy
PEGylation using this compound has been employed in designing targeted drug delivery systems for cancer therapy. For instance, lactobionic acid-modified dendrimers with PEG spacers have shown enhanced targeting and therapeutic efficacy against liver cancer cells (Fu et al., 2014).
5. Development of Biocompatible Micelles
This compound contributes to the development of biocompatible and biodegradable micelles for drug delivery. These micelles, made from α-amino acid-based poly(disulfide urethane)s and PEG, have demonstrated effectiveness in triggered intracellular drug release, particularly for anticancer therapies (Lu et al., 2015).
6. Gene Therapy Applications
In gene therapy, this compound plays a role in enhancing the stability and delivery of siRNA. PEG-modified dendrimers have been used to create nanoassemblies that show excellent gene silencing efficacy and serum resistance, crucial for effective gene therapy treatments (Liu et al., 2020).
Safety and Hazards
Future Directions
Amino-PEG5-acid, as a PEG compound, has potential applications in various fields. For instance, PEG compounds are gaining attention in the development of peptide drugs . Moreover, PEG compounds with an amino group and a terminal carboxylic acid group, like this compound, can be used for the PEGylation of solid particles to create hydrophilic and reactive surfaces with no non-specific binding issues .
Mechanism of Action
Target of Action
Amino-PEG5-acid is a PEG compound with an amino group and a terminal carboxylic acid group . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), with which the amine group can react .
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) to form a stable amide bond . This interaction results in the formation of a stable compound that can be used in various applications, including drug delivery and surface modification .
Biochemical Pathways
It’s known that the compound plays a role in the formation of stable amide bonds, which are crucial in protein synthesis and other biological processes .
Pharmacokinetics
Peg compounds are generally known for their ability to increase solubility in aqueous media . This property can enhance the bioavailability of drugs by improving their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of this compound’s action is the formation of a stable amide bond with primary amine groups . This can lead to the creation of new compounds with potential therapeutic effects. For instance, this compound has been used in the development of a novel graphene-based biosensor for early detection of Zika virus infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU is necessary for the compound to form a stable amide bond . Additionally, the hydrophilic PEG spacer in this compound increases its solubility
Biochemical Analysis
Biochemical Properties
Amino-PEG5-acid plays a significant role in biochemical reactions, particularly in protein biology. It interacts with various enzymes, proteins, and other biomolecules, enhancing their water solubility and reducing aggregation . This property of this compound is crucial in maintaining the stability and functionality of these biomolecules.
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been suggested that this compound may interact with certain imprinted genes, potentially influencing gene expression . Moreover, it has been linked to alterations in amino acid metabolism, which can impact cell function, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key aspect is its role in PEGylation, a process where PEG molecules are attached to proteins or other biomolecules. This process can influence the activity of these molecules, potentially affecting enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. While specific data on this compound is limited, studies on similar PEG compounds suggest that they are non-toxic and non-immunogenic, making them suitable for long-term use .
Metabolic Pathways
This compound may be involved in various metabolic pathways. Given its role in enhancing the solubility of proteins and other biomolecules, it could potentially interact with enzymes or cofactors in these pathways . Specific details on the metabolic pathways involving this compound are currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its chemical properties. As a derivative of PEG, it is expected to be highly soluble in water, which could facilitate its transport across cell membranes
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYIBTVLGAIXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)


![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)






